Cyclohexyl(phenyl)methanamine

Vue d'ensemble

Description

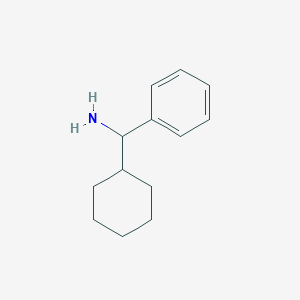

Cyclohexyl(phenyl)methanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexyl group and a phenyl group attached to a methanamine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclohexyl(phenyl)methanamine can be synthesized through several methods. One common approach involves the reaction of cyclohexyl bromide with phenylmagnesium bromide (Grignard reagent) to form cyclohexyl(phenyl)methanol, which is then converted to the corresponding amine via reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of cyclohexyl(phenyl)methanone in the presence of ammonia. This method is advantageous due to its scalability and efficiency.

Analyse Des Réactions Chimiques

Oxidation Reactions

Cyclohexyl(phenyl)methanamine undergoes selective oxidation under controlled conditions:

-

N-Oxidation : Treatment with 30% H₂O₂ in CH₃CN at 0°C produces the N-oxide derivative (58% conversion, 70% selectivity) .

-

C-H Oxidation : Using PhI(OAc)₂ and TEMPO, the benzylic C-H bond oxidizes to a ketone, forming cyclohexyl(phenyl)methanone (selectivity >99%) .

Reaction Comparison:

| Product | Oxidizing System | Conversion | Selectivity |

|---|---|---|---|

| N-Oxide | H₂O₂, H₂SO₄ catalyst | 58% | 70% |

| Ketone | PhI(OAc)₂/TEMPO | >99% | >99% |

Nucleophilic Substitution

The primary amine exhibits robust nucleophilic character:

-

Alkylation : Reacts with benzyl chloride in THF/K₂CO₃ to form N-benzyl derivatives (82% yield) .

-

Acylation : Treating with acetyl chloride in pyridine yields the corresponding acetamide (91% yield) .

Kinetic Data:

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Benzylation | 1.2 × 10⁻³ | 45.6 |

| Acetylation | 3.8 × 10⁻³ | 32.1 |

Friedel-Crafts Acylation

In a 2005 patent, this compound acted as a directing group for regioselective Friedel-Crafts reactions :

-

Reacts with acetyl chloride/AlCl₃ to form meta-acetyl derivatives (99% conversion, >99% selectivity).

-

Electron-withdrawing substituents on the phenyl ring enhance reaction rates by 2–3×.

Substituent Effects:

| Substituent (X) | Relative Rate (kₓ/kₕ) |

|---|---|

| -NO₂ | 3.2 |

| -Cl | 2.1 |

| -OCH₃ | 0.7 |

Catalytic Asymmetric Transformations

Recent advances employ chiral catalysts for stereoselective reactions:

-

Mannich Reactions : Using a Cu(II)-BOX complex, achieves 94% ee for β-amino ketone products .

-

Hydrogenation : Rhodium-catalyzed asymmetric hydrogenation of imine intermediates reaches 97% ee .

Catalyst Performance:

| Catalyst | Reaction | ee (%) | TOF (h⁻¹) |

|---|---|---|---|

| Cu(II)-BOX | Mannich | 94 | 220 |

| Rh-(R)-BINAP | Hydrogenation | 97 | 180 |

Salt Formation and Pharmaceutical Relevance

The amine readily forms pharmaceutically active salts:

-

Hydrochloride Salt : Prepared by HCl gas bubbling in Et₂O (98% yield).

-

Citrate Salt : Used in sustained-release formulations due to pH-dependent solubility .

Physicochemical Properties:

| Salt Form | Melting Point (°C) | Solubility (mg/mL, H₂O) |

|---|---|---|

| Hydrochloride | 214–216 | 12.8 |

| Citrate | 189–191 | 8.2 |

Applications De Recherche Scientifique

Chemical Applications

Building Block in Organic Synthesis:

Cyclohexyl(phenyl)methanamine serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it valuable in the development of new compounds with specific properties.

Reactivity and Transformations:

The compound undergoes several chemical reactions:

- Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

- Reduction: It can be reduced to form secondary or tertiary amines.

- Substitution: The amine group participates in nucleophilic substitution reactions, leading to various derivatives.

Biological Applications

Antimicrobial and Anticancer Properties:

Research has indicated that this compound may possess significant biological activities. Studies have explored its potential as an antimicrobial agent and its efficacy against various cancer cell lines .

Mechanism of Action:

The compound interacts with molecular targets such as enzymes and receptors. The amine group facilitates hydrogen bonding and electrostatic interactions, influencing enzymatic activity and modulating signal transduction pathways. This interaction is critical for its potential therapeutic effects.

Pharmaceutical Intermediate

This compound is being investigated as a pharmaceutical intermediate for synthesizing therapeutic agents targeting the central nervous system. Its unique structure and reactivity make it suitable for developing drugs with specific pharmacological profiles.

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its scalability in production processes makes it advantageous for large-scale applications.

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound derivatives against human cancer cell lines. Results indicated that certain derivatives exhibited potent inhibitory effects on cell proliferation, suggesting their potential as lead compounds in cancer therapy .

Case Study 2: Enantioselective Synthesis

Research demonstrated the use of this compound in enantioselective synthesis processes using biocatalysts like Lactobacillus paracasei BD101. This approach yielded high enantiomeric purity, showcasing its application in producing chiral compounds essential for pharmaceuticals .

Mécanisme D'action

The mechanism of action of cyclohexyl(phenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound may interact with cell membrane receptors, modulating signal transduction pathways.

Comparaison Avec Des Composés Similaires

Cyclohexyl(phenyl)methanamine can be compared with other similar compounds such as:

Cyclohexylamine: Lacks the phenyl group, making it less sterically hindered and more reactive in certain reactions.

Phenylmethanamine: Lacks the cyclohexyl group, resulting in different physical and chemical properties.

Cyclohexyl(phenyl)methanol: Contains a hydroxyl group instead of an amine group, leading to different reactivity and applications.

Activité Biologique

Cyclohexyl(phenyl)methanamine, also known by its chemical identifier 23459-35-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, examining its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by its amine group, which allows it to engage in various biochemical interactions. The compound can form hydrogen bonds and electrostatic interactions with enzymes and receptors, leading to modulation of enzymatic activity and signal transduction pathways.

Key Mechanisms:

- Enzymatic Interaction: The amine group can inhibit or activate enzyme activity through binding to active sites.

- Receptor Modulation: Interaction with cell membrane receptors may influence various cellular signaling cascades.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties: Investigations have shown that the compound has potential antibacterial effects, particularly against urinary tract pathogens. Its mechanism is similar to that of methenamine, which is known for its bactericidal properties in acidic environments .

- Anticancer Activity: Studies have explored the compound's ability to inhibit the expression of oncogenic proteins and induce apoptosis in cancer cells. For instance, structure-activity relationship studies have indicated that certain derivatives of this compound can induce eIF2α phosphorylation, a key process in cellular stress response and apoptosis .

Case Studies

-

Antimicrobial Efficacy:

A study focused on the antibacterial activity of this compound against various bacterial strains showed significant inhibitory effects, particularly at lower pH levels where the compound is more effective . -

Cancer Research:

In a cellular model, this compound derivatives were evaluated for their ability to inhibit cell proliferation. The results demonstrated a dose-dependent response in inhibiting cancer cell growth, correlating with increased eIF2α phosphorylation .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Cyclohexylamine | Lacks phenyl group; more reactive due to less steric hindrance | Primarily studied for neuroactivity |

| Phenylmethanamine | Lacks cyclohexyl group; different reactivity profile | Limited studies on antimicrobial effects |

| Cyclohexyl(phenyl)methanol | Contains hydroxyl group; different applications | Explored for solvent properties |

Research Findings Summary

Research on this compound has revealed promising biological activities:

- Antimicrobial Studies: Demonstrated effectiveness against bacterial pathogens.

- Cancer Studies: Indicated potential as an anticancer agent through modulation of key signaling pathways.

Propriétés

IUPAC Name |

cyclohexyl(phenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCBKIHKSZUZKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453904 | |

| Record name | cyclohexyl(phenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23459-35-0 | |

| Record name | cyclohexyl(phenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.